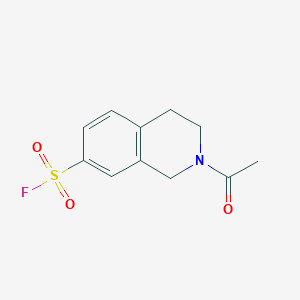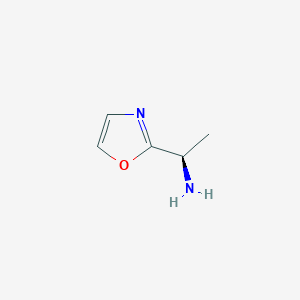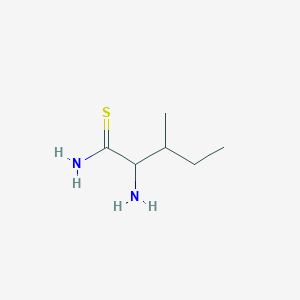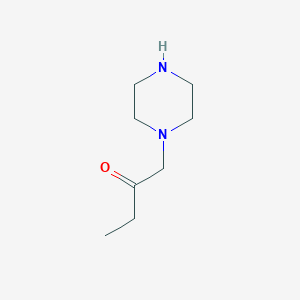
1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C12H24O It is a tertiary alcohol, characterized by a cyclohexane ring substituted with a methyl group and a 2-methylbutan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol typically involves the alkylation of cyclohexanone followed by reduction. One common method includes the reaction of cyclohexanone with 2-methyl-2-butyl lithium, followed by reduction with a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield hydrocarbons, although this is less common due to the stability of the tertiary alcohol.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in pyridine, PBr3 in anhydrous conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The compound’s hydrophobic regions may interact with lipid membranes, affecting cell signaling pathways.
Comparaison Avec Des Composés Similaires
2-Methylbutan-2-ol: A tertiary alcohol with similar structural features but different substituents.
Cyclohexanol: A simpler cyclohexane derivative with a hydroxyl group.
4-Isopropyl-1-methylcyclohexanol: Another cyclohexane derivative with different alkyl substituents.
Uniqueness: 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tertiary alcohol structure makes it more resistant to oxidation compared to primary and secondary alcohols, and its bulky substituents influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C12H24O |
|---|---|
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
1-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H24O/c1-5-11(2,3)10-6-8-12(4,13)9-7-10/h10,13H,5-9H2,1-4H3 |
Clé InChI |
QSXHWXQRWUXNEC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1CCC(CC1)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


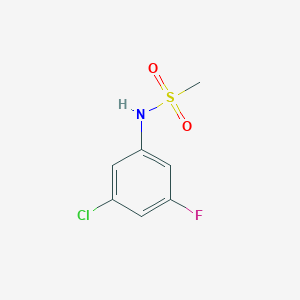
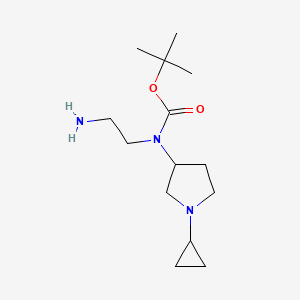
![4-[(1R)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13163626.png)
![N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide](/img/structure/B13163627.png)
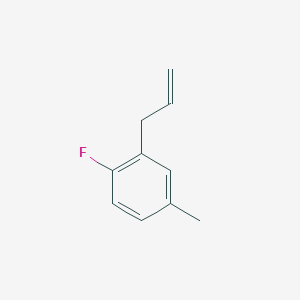
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13163644.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B13163645.png)
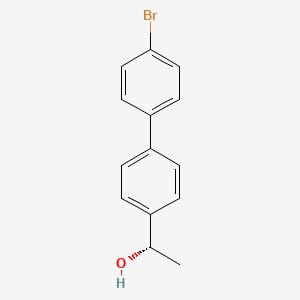
![tert-butyl N-[4-(2-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13163660.png)
